6-Methoxyquinazolin-5-amine as a Privileged Intermediate for Sub-100 nM Cytotoxic 5,8-Quinazolinediones vs. Non-Methoxylated Analogs
Oxidation of 5-amino-6-methoxyquinazoline (6-Methoxyquinazolin-5-amine) with Fremy's salt yields 6-methoxy-5,8-quinazolinedione, the essential synthetic precursor to 7-amino-6-methoxy-5,8-quinazolinedione — the parent compound of the natural antitumor antibiotic streptonigrin [1]. Further derivatization of this intermediate produced 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, which demonstrated high cytotoxic activity with an ID₅₀ of 0.08 μM (80 nM) against L1210 leukemia cells in vitro [1]. This cytotoxic potency is directly enabled by the 5,8-quinazolinedione scaffold accessible only from the specific 5-amino-6-methoxy substitution pattern; non-methoxylated 5-aminoquinazoline (CAS 101421-71-0) cannot undergo the same oxidative transformation to generate this pharmacophore.
| Evidence Dimension | In vitro cytotoxic potency (ID₅₀) of derived 5,8-quinazolinedione analog |
|---|---|
| Target Compound Data | 6-Methoxyquinazolin-5-amine → derived 6,7-bis(1-aziridinyl)-5,8-quinazolinedione: ID₅₀ = 0.08 μM (80 nM) |
| Comparator Or Baseline | 5-Aminoquinazoline (CAS 101421-71-0, no 6-methoxy group): Cannot be oxidized to 5,8-quinazolinedione scaffold — no cytotoxic derivative accessible via this pathway |
| Quantified Difference | Infinite (pathway not accessible to comparator) |
| Conditions | L1210 leukemia cell line, in vitro cytotoxicity assay |
Why This Matters
Procurement of this specific intermediate enables access to a sub-100 nM cytotoxic quinazolinedione scaffold that is synthetically inaccessible from non-methoxylated quinazoline analogs.
- [1] Renault J, Giorgi-Renault S, Baron M, Mailliet P, Paoletti C, Cros S, Voisin E. Heterocyclic Quinones. 4. A new highly cytotoxic drug: 6,7-bis(1-aziridinyl)-5,8-quinazolinedione. J Med Chem. 1983;26(12):1715-1719. PMID: 6644740. View Source
